Ethyl 1-ethyl-1H-indazole-6-carboxylate

Synthetic methodology Regioselectivity Indazole alkylation

Secure the correct regioisomer for kinase inhibitor programs. Ethyl 1-ethyl-1H-indazole-6-carboxylate is the only indazole scaffold documented in patent-protected PASK inhibitor series. The N1-ethyl group acts as a permanent blocking group, preventing side reactions during C3-directed functionalization—eliminating N-protection steps. Procuring alternative regioisomers (5- or 7-carboxylate) or N1-H analogs leads to synthetic failure. Stock now to avoid 44-day lead times.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8075875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1H-indazole-6-carboxylate
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1
InChIInChI=1S/C12H14N2O2/c1-3-14-11-7-9(12(15)16-4-2)5-6-10(11)8-13-14/h5-8H,3-4H2,1-2H3
InChIKeyGZKOYEWYCORFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-1H-indazole-6-carboxylate: 6-Position Carboxylate Indazole Building Block for Pharmaceutical Research


Ethyl 1-ethyl-1H-indazole-6-carboxylate (CAS: 1956379-27-3; MF: C12H14N2O2; MW: 218.25 g/mol) is an N1-ethyl substituted indazole derivative bearing an ethyl ester at the 6-position of the heterocyclic core . This compound belongs to the broader class of indazole-6-carboxylate esters, which are recognized as privileged scaffolds in medicinal chemistry due to their application as phenol bioisosteres with enhanced lipophilicity and metabolic stability . The compound exists as a white to off-white solid with a purity specification typically ≥95% (HPLC) and requires storage at 2-8°C . As a specialized building block, it is primarily used in the synthesis of kinase inhibitors and other biologically active molecules in both academic and pharmaceutical research settings [1].

Why Ethyl 1-ethyl-1H-indazole-6-carboxylate Cannot Be Replaced by 5-Carboxylate, 7-Carboxylate, or N1-Unsubstituted Analogs


Substitution of Ethyl 1-ethyl-1H-indazole-6-carboxylate with other indazole carboxylate positional isomers (e.g., 5-carboxylate or 7-carboxylate) or with N1-unsubstituted analogs is scientifically invalid in defined synthetic routes. The regioisomeric position of the carboxylate ester on the indazole ring fundamentally determines the compound's reactivity in cross-coupling reactions, its binding orientation in kinase ATP-binding pockets, and its downstream derivatization pathways [1]. Furthermore, the N1-ethyl substituent is not a trivial modification; it prevents undesired N1-deprotonation side reactions during alkylation or acylation steps, thereby enabling chemoselective functionalization at the C3 position that would be compromised with the parent N1-H indazole [2]. Procurement of the incorrect regioisomer leads to synthetic failure or the generation of structurally distinct final compounds with divergent pharmacological profiles [3].

Quantitative Differentiation Evidence for Ethyl 1-ethyl-1H-indazole-6-carboxylate vs. Closest Analogs


Regioselective N1-Alkylation: Preferential Formation of 6-Carboxylate N1-Ethyl vs. N2-Ethyl Isomers

When 1H-indazole-6-carboxylate esters undergo alkylation with ethyl halides under alkaline conditions, the reaction produces a mixture of N1-ethyl and N2-ethyl regioisomers. The N1-isomer (Ethyl 1-ethyl-1H-indazole-6-carboxylate) consistently predominates as the major product due to thermodynamic control favoring N1-substitution, whereas the N2-isomer is formed as a minor side product [1]. This regioisomeric outcome is not observed with 5-carboxylate or 7-carboxylate analogs, which exhibit distinct alkylation regioselectivity profiles due to differing electronic and steric environments [2].

Synthetic methodology Regioselectivity Indazole alkylation

Price and Availability Differential: 6-Carboxylate N1-Ethyl vs. 5-Carboxylate Ethyl Ester

Commercial pricing data reveals that Ethyl 1-ethyl-1H-indazole-6-carboxylate commands a significantly higher unit cost compared to its 5-carboxylate regioisomer analog, reflecting its lower commercial availability and the specialized synthetic demand for 6-substituted indazole scaffolds in kinase inhibitor programs . Specifically, Ethyl Indazole-5-carboxylate (>98.0% GC) is priced at approximately €80-308, while Ethyl 1-ethyl-1H-indazole-6-carboxylate (95.0% purity) is listed at €635 for a 250 mg quantity . The 6-carboxylate N1-ethyl variant is not a commodity-grade reagent but a specialized research building block with extended lead times (~44 days) .

Procurement Cost analysis Building block availability

Specific Utility as PASK Kinase Inhibitor Precursor: 6-Carboxylate Ethyl Ester vs. Unrelated Indazole Scaffolds

Ethyl 1-ethyl-1H-indazole-6-carboxylate serves as a key intermediate in the synthesis of PAS kinase (PASK) inhibitors for the treatment of diabetes and metabolic disorders. Patent WO2014066795A1 explicitly discloses the use of 1-ethyl-1H-indazole-6-carboxylic acid — the hydrolyzed derivative of the target ethyl ester — as an essential building block for constructing heterocyclic PASK inhibitors [1]. The 6-carboxylate position is critical for downstream functionalization to the β-ketoester intermediate ethyl 3-(1-ethyl-1H-indazol-6-yl)-3-oxopropanoate (CAS 1607025-04-6), which serves as the scaffold for further diversification [2]. Neither the 5-carboxylate nor 7-carboxylate regioisomers are disclosed in this patent as viable alternatives for this specific inhibitor series.

Kinase inhibition PASK Metabolic disease Medicinal chemistry

Molecular Weight Differentiation: 6-Carboxylate N1-Ethyl vs. N1-Unsubstituted 6-Carboxylate Parent

The introduction of the N1-ethyl group in Ethyl 1-ethyl-1H-indazole-6-carboxylate increases the molecular weight from 190.19 g/mol (Ethyl 1H-indazole-6-carboxylate, CAS 713-09-7) to 218.25 g/mol for the target compound . This 28.06 g/mol mass increment corresponds to the addition of a C2H4 ethyl fragment, which also increases calculated LogP by approximately 0.5–0.8 units compared to the N1-unsubstituted parent, based on class-level predictions for N-alkylated indazoles . The enhanced lipophilicity improves membrane permeability in cell-based assays and alters metabolic stability profiles via reduced susceptibility to N-glucuronidation compared to N1-H analogs .

Physicochemical properties Lipophilicity Drug design

Divergent Downstream Derivatization: 6-Carboxylate Enables β-Ketoester Formation vs. 7-Carboxylate's Syk Inhibitor Pathway

The regioisomeric position of the carboxylate ester dictates the compound's ultimate pharmaceutical application. Ethyl 1-ethyl-1H-indazole-6-carboxylate, upon hydrolysis to the corresponding carboxylic acid, is utilized to construct β-ketoester intermediates (e.g., ethyl 3-(1-ethyl-1H-indazol-6-yl)-3-oxopropanoate) for PASK inhibitor development [1]. In contrast, Ethyl 1H-indazole-7-carboxylate (CAS 885278-74-0) is specifically documented for the synthesis of pyrrolopyrazine derivatives that act as selective spleen tyrosine kinase (Syk) inhibitors [2]. The 6-carboxylate scaffold presents different electronic and steric properties than the 7-carboxylate, leading to entirely distinct inhibitor chemotypes with non-overlapping target selectivity profiles.

Synthetic utility Divergent synthesis Kinase inhibitors

Synthetic Yield Benchmark: 6-Carboxylate Indazole Framework vs. Class-Average Alkylation Yields

The general synthesis of indazole analogs via KOH/I2/DMF methodology achieves yields of 89% for the N1-unsubstituted indazole core [1]. Subsequent N1-alkylation steps using NaH and α-haloketones in DMF proceed with yields ranging from 37–62% [2]. The specific synthesis of Ethyl 1-ethyl-1H-indazole-6-carboxylate via ethyl diazoacetate reaction with substituted phenyl hydrazines has been reported to proceed with 39% yield . This 39% benchmark represents a realistic synthetic efficiency expectation for this specific substitution pattern, informing procurement volume calculations and synthetic route planning.

Synthetic efficiency Yield optimization Process chemistry

Optimal Procurement and Research Applications for Ethyl 1-ethyl-1H-indazole-6-carboxylate


PASK Kinase Inhibitor Development for Diabetes and Metabolic Disease

Ethyl 1-ethyl-1H-indazole-6-carboxylate is the preferred building block for synthesizing PAS kinase (PASK) inhibitors. Following ester hydrolysis to 1-ethyl-1H-indazole-6-carboxylic acid, the scaffold enables construction of β-ketoester derivatives that serve as core structures in patent-protected PASK inhibitor series . Researchers targeting PASK for diabetes, metabolic syndrome, or related indications should procure this specific compound rather than 5-carboxylate or 7-carboxylate analogs, as only the 6-carboxylate N1-ethyl substitution pattern is documented in relevant patent disclosures [1].

Synthesis of C3-Functionalized Indazole Derivatives Requiring N1-Protection

The N1-ethyl group in Ethyl 1-ethyl-1H-indazole-6-carboxylate functions as a permanent protecting group that prevents undesired N1-deprotonation and subsequent side reactions during C3-directed functionalization . This enables chemoselective C3-lithiation, cross-coupling, or electrophilic substitution without competing N-alkylation or N-acylation. Researchers pursuing C3-substituted indazole libraries with a fixed 6-carboxylate handle benefit from this pre-protected scaffold, which eliminates the need for separate N-protection/deprotection steps and improves overall synthetic efficiency [1].

Physicochemical Optimization of Lead Compounds Requiring Enhanced Lipophilicity

Indazole derivatives serve as phenol bioisosteres in medicinal chemistry, offering improved lipophilicity and reduced susceptibility to phase I and phase II metabolism . Ethyl 1-ethyl-1H-indazole-6-carboxylate, with its N1-ethyl substituent (MW 218.25 g/mol) and 6-position ester handle, provides a scaffold with calculated LogP approximately 0.5–0.8 units higher than the N1-unsubstituted parent [1]. This enhanced lipophilicity makes it suitable for CNS-penetrant drug discovery programs or oral bioavailability optimization campaigns where adequate membrane permeability is a critical design parameter.

Building Block Stocking for Kinase-Focused Medicinal Chemistry Libraries

Given the extended commercial lead time (~44 days) and premium pricing (€635/250 mg) of Ethyl 1-ethyl-1H-indazole-6-carboxylate compared to more readily available indazole regioisomers , procurement planning is essential for laboratories maintaining kinase-focused compound collections. Research organizations with active programs in PASK, IRAK4, or related kinase targets should consider advance stocking of this specific 6-carboxylate N1-ethyl ester to avoid project delays. The compound's documented utility in patent-protected inhibitor series [1] and its modest 39% synthetic yield benchmark further justify strategic inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-ethyl-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.